3-Bromo-s-triazolo[3,4-a]phthalazine
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Overview
Description
3-Bromo-s-triazolo[3,4-a]phthalazine is a heterocyclic compound with the molecular formula C9H5BrN4 and a molecular weight of 249.070 g/mol . This compound is part of the triazolophthalazine family, which is known for its diverse applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures are known to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to specific changes in the target, which can result in the observed pharmacological effects .
Biochemical Pathways
Related compounds have been reported to influence a variety of pathways, leading to their diverse pharmacological activities .
Result of Action
Preparation Methods
The synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine typically involves the reaction of phthalazine derivatives with bromine and triazole compounds. One common method includes boiling the reactants in acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-s-triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as hydrazine, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Nucleophilic Cleavage: The compound can undergo nucleophilic cleavage, particularly in the presence of strong nucleophiles.
Scientific Research Applications
3-Bromo-s-triazolo[3,4-a]phthalazine is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its unique structure allows it to interact with different biological targets, making it a useful tool in drug discovery and development .
Comparison with Similar Compounds
3-Bromo-s-triazolo[3,4-a]phthalazine can be compared with other triazolophthalazine derivatives, such as 3-Alkylthio-5-methyl-s-triazolo[3,4-a]phthalazin-6-ones . While these compounds share a similar core structure, their substituents and functional groups can significantly alter their chemical properties and biological activities. The presence of the bromine atom in this compound makes it unique and influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[3,4-a]phthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-9-13-12-8-7-4-2-1-3-6(7)5-11-14(8)9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFZODYUJCSNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652497 |
Source
|
Record name | 3-Bromo[1,2,4]triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21537-95-1 |
Source
|
Record name | 3-Bromo[1,2,4]triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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